molecular formula C19H22ClNO2 B15006685 1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15006685
M. Wt: 331.8 g/mol
InChI Key: LBGFRIPGHHILSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The final step involves the ethoxylation of the isoquinoline core, where ethyl iodide reacts with the hydroxyl groups on the isoquinoline in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, including:

    Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound can bind to receptors such as muscarinic acetylcholine receptors and serotonin receptors, affecting neurotransmission and cellular signaling.

These interactions result in various physiological effects, including modulation of muscle contractility and neuronal activity.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound has similar structural features but differs in the substitution pattern, leading to distinct biological activities.

    Ketamine: Although structurally different, ketamine shares some pharmacological properties with isoquinoline derivatives, particularly in its effects on the central nervous system.

    Chalcones: These compounds have a different core structure but exhibit similar biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H22ClNO2/c1-3-22-17-11-13-9-10-21-19(14-7-5-6-8-16(14)20)15(13)12-18(17)23-4-2/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3

InChI Key

LBGFRIPGHHILSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3Cl)OCC

Origin of Product

United States

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